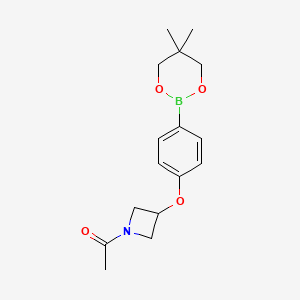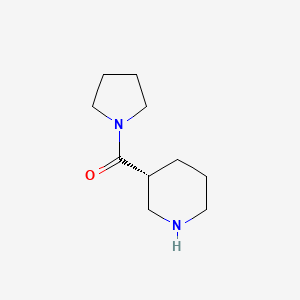
1-(2-Chloroethoxy)-1-ethoxyethane
Descripción general
Descripción
1-(2-Chloroethoxy)-1-ethoxyethane is an organic compound with the molecular formula C6H13ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified dna detection .
Mode of Action
It’s known that similar chloroethoxy compounds can participate in sn2 substitution reactions .
Biochemical Pathways
It has been used in the synthesis of ethylene glycol-based amino acids and polymers, which suggests it may interact with biochemical pathways related to dna detection .
Result of Action
Similar compounds have been used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified dna detection , suggesting potential applications in molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-1-ethoxyethane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with thionyl chloride to produce 2-chloroethoxyethanol, which is then further reacted with ethylene oxide to yield the target compound . The reaction conditions typically involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for the purification and isolation of the compound to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethoxy)-1-ethoxyethane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Hydrolysis: The compound can be hydrolyzed to produce ethylene glycol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Nucleophilic Substitution: Aminoalkoxy derivatives or thiol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Hydrolysis: Ethylene glycol and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(2-Chloroethoxy)-1-ethoxyethane has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2-Ethoxyethanol: A solvent used in industrial applications, known for its ability to dissolve a wide range of substances.
2-(2-Chloroethoxy)ethanol: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: 1-(2-Chloroethoxy)-1-ethoxyethane is unique due to its dual functional groups (chloro and ethoxy), which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, offering advantages over similar compounds that may lack such functional diversity .
Propiedades
IUPAC Name |
1-(2-chloroethoxy)-1-ethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(2)9-5-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFXENUHAUMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)





